3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety links this pyrazole to a 1,3,4-thiadiazole ring bearing a methylthio (-SMe) group at position 2. The compound is mentioned as a structural component in larger molecules (e.g., compound 7 in ), synthesized via coupling reactions involving carbothioamide intermediates and aromatic aldehydes .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S2/c1-14-4-5(7(13-14)16-2)6(15)10-8-11-12-9(17-3)18-8/h4H,1-3H3,(H,10,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUFWICKOTGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide generally involves several steps:
Formation of Thiadiazole Ring
Starting with suitable precursor compounds, the thiadiazole ring is synthesized through a series of cyclization reactions involving reagents like hydrazine, carbon disulfide, and methyl iodide.
Reaction conditions typically involve heating at elevated temperatures under reflux conditions in a polar solvent.
Substitution on the Pyrazole Ring
The pyrazole ring is often formed via a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
The methoxy and methyl groups are introduced via nucleophilic substitution reactions.
Coupling of the Rings
The final step involves coupling the thiadiazole and pyrazole rings through a condensation reaction in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial synthesis might involve optimizing the reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo oxidation to introduce additional functionalities, often using reagents like hydrogen peroxide or permanganates.
Reduction: : This compound may be reduced to modify its oxidation state, typically using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).
Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: : Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to alcohols or amines.
Substitution: : Derivatives with varied functional groups based on the substituent introduced.
Scientific Research Applications
Antimicrobial Properties
1. Antibacterial Activity:
Research indicates that derivatives of thiadiazoles, including those similar to 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, have shown considerable antibacterial effects against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) Studies: Studies have demonstrated that certain thiadiazole derivatives exhibit effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The MIC values for these compounds often fall below those of standard antibiotics .
2. Antifungal Activity:
Thiadiazole derivatives have also been assessed for their antifungal properties. Compounds with the thiadiazole ring have demonstrated activity against fungi like Aspergillus niger and Candida albicans, indicating their potential as antifungal agents .
Anticancer Applications
1. Cytotoxicity Studies:
The compound's structure suggests potential anticancer properties. Research has highlighted that various 1,3,4-thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values indicate significant cytotoxic effects at low concentrations:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3-Methoxy derivative | MCF-7 | 0.28 |
| 3-Methoxy derivative | HCT116 | 3.29 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
2. Mechanism of Action:
The mechanism by which these compounds exert their cytotoxic effects may involve interaction with cellular targets such as tubulin or DNA synthesis pathways. Structure-activity relationship studies have indicated that specific substituents on the thiadiazole ring are crucial for enhancing biological activity .
Other Therapeutic Applications
1. Anti-parasitic Activity:
Some studies have explored the anti-parasitic potential of thiadiazole derivatives. For example, compounds similar to the one discussed have been investigated for their efficacy against Trypanosoma species, which cause diseases like Chagas disease and sleeping sickness . This highlights the versatility of thiadiazoles in addressing various infectious diseases.
2. Anti-inflammatory Effects:
Emerging research suggests that certain thiadiazole derivatives may possess anti-inflammatory properties, further broadening their therapeutic applications beyond antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on its application. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease progression, while in industrial chemistry, it could participate in catalytic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations
Substituent Effects on Yield and Melting Points: Methylthio (SMe) Group: Compounds with a 5-SMe thiadiazole (e.g., 5f, 5k) exhibit moderate-to-high yields (72–79%) and melting points between 135–160°C . The SMe group likely enhances stability and reactivity during synthesis. Methoxy (OCH₃) Group: The presence of methoxy substituents (e.g., 5k) correlates with slightly lower yields (72%) compared to non-polar substituents (e.g., 5h: 88% yield with benzylthio) , suggesting steric or electronic effects during coupling. Chlorine and Cyano Groups: Chlorinated pyrazoles (e.g., 3a) show lower yields (68%) and higher melting points (133–135°C), possibly due to increased crystallinity from halogen bonding .
Spectral Data Trends :
- NMR Signatures : The carboxamide NH proton in thiadiazole derivatives resonates near δ 12.85 ppm (DMSO-d6) , while pyrazole methyl groups appear at δ 2.48–2.66 ppm (CDCl₃) .
- IR and MS : Carboxamide C=O stretches are observed at ~1645–1739 cm⁻¹ , and molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 472.1 for 9j) .
Biological Activity
3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current literature on its biological properties, including anticancer and antiviral activities, supported by case studies and research findings.
Chemical Structure
The compound features a pyrazole core linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of methoxy and methylthio groups may influence its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to the compound . For instance, a study reported that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 22.19 µM .
Case Study: Cytotoxic Evaluation
In one evaluation, compounds structurally related to this compound were tested against various cancer cell lines using the MTT assay. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 22.19 |
| Compound B | SK-MEL-2 (Skin) | 5.41 |
| Compound C | HCT15 (Colon) | 12.57 |
These findings suggest that similar compounds could exhibit potent anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been documented. For example, certain pyrazolo[3,4-d]pyrimidine compounds demonstrated effective inhibition against respiratory syncytial virus (RSV) with EC50 values between 5–28 μM . This indicates that modifications in the pyrazole structure can lead to enhanced antiviral activity.
Case Study: Antiviral Evaluation
In a comparative study of antiviral agents:
| Compound | Virus Target | EC50 (µM) |
|---|---|---|
| Compound D | HCV | 6.7 |
| Compound E | HIV-1 | 3.98 |
These results underscore the potential for developing antiviral therapies based on the structural framework of this compound.
The mechanisms underlying the biological activity of this compound likely involve several pathways:
- Inhibition of Kinases : Similar compounds have shown to inhibit ERK1/2 pathways which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antiviral Mechanisms : The inhibition of viral replication may be linked to interference with viral RNA synthesis or protein translation processes.
Q & A
Q. What are the optimal synthetic routes for preparing 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis involves two key steps: (1) forming the 1,3,4-thiadiazole ring and (2) coupling it to the pyrazole-carboxamide core. For the thiadiazole moiety, refluxing substituted thiosemicarbazides with POCl₃ at 90°C for 3 hours under acidic conditions is effective, followed by pH adjustment to 8–9 for precipitation . The pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid . Final coupling may employ DMF as a solvent with K₂CO₃ as a base, using alkylation or nucleophilic substitution reactions .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 h | ~85% | |
| Pyrazole synthesis | DMF-DMA, phenylhydrazine | ~75% | |
| Coupling | K₂CO₃, DMF, RT | ~60–70% |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650–750 cm⁻¹) groups .
- NMR :
- ¹H NMR : Look for methoxy (-OCH₃, δ ~3.8 ppm) and methylthio (-SCH₃, δ ~2.5 ppm) signals. Pyrazole protons appear as singlets (δ ~6.5–7.5 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and thiadiazole carbons (δ ~160–180 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles/geometry, particularly for the thiadiazole-pyrazole linkage .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic thiadiazole and aromatic pyrazole groups. Stability studies should monitor degradation under UV light, humidity, and varying pH (4–9) via HPLC. For example, DMSO/water (2:1) mixtures are effective for recrystallization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the thiadiazole sulfur) and transition states .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., enzymes with thiol-binding sites). Docking poses may resemble those of structurally similar compounds (e.g., 9c in , which showed strong binding to active sites) .
Q. How do reaction conditions impact yield discrepancies in multi-step syntheses?
- Methodological Answer : Contradictions in yields often arise from:
- Temperature Control : Overheating during thiadiazole formation (>90°C) can degrade intermediates .
- Purification Methods : Column chromatography vs. recrystallization (e.g., DMSO/water vs. ethanol) may alter purity .
- Statistical Optimization : Apply a Box-Behnken design (DOE) to optimize variables (time, temperature, reagent ratio) and identify interactions. For example, a 3-factor DOE reduced synthesis steps from 5 to 3 while maintaining 85% yield .
Q. What strategies resolve spectral data conflicts (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detect rotational barriers in hindered bonds (e.g., carboxamide-thiadiazole linkage) causing peak splitting .
- 2D Techniques (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the pyrazole C-4 and the carboxamide carbonyl .
- Isotopic Labeling : Introduce ¹⁵N or ²H to track exchangeable protons in the thiadiazole ring .
Q. How can SAR studies guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Substitution Patterns : Replace the methylthio group (-SCH₃) with electron-withdrawing groups (e.g., -SO₂CH₃) to increase electrophilicity at the thiadiazole sulfur .
- Bioisosteres : Swap the pyrazole ring with isoxazole (e.g., ) to modulate solubility and metabolic stability.
- Case Study : A derivative with a 4-nitrophenyl group on the thiadiazole showed 50% higher inhibitory activity in enzyme assays .
Data Contradiction Analysis
Q. Why do similar synthetic protocols report varying yields for this compound?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
